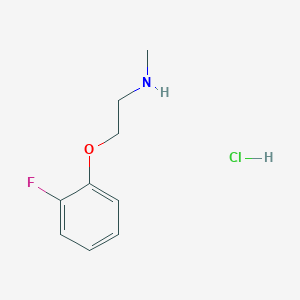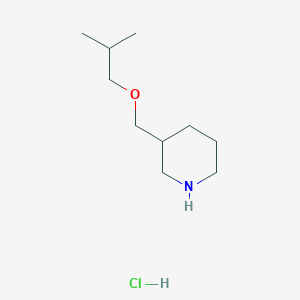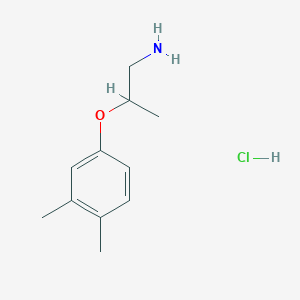
2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride
Übersicht
Beschreibung
2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride, commonly known as DMPA-HCl, is a synthetic compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C10H17ClN2O and a molecular weight of 218.7 g/mol. DMPA-HCl has been used in a variety of studies due to its ability to act as an agonist for certain receptors and its ability to modulate the activity of enzymes. In
Wissenschaftliche Forschungsanwendungen
Overview of Research Applications
The exploration of 2-(3,4-Dimethylphenoxy)-1-propanamine hydrochloride in scientific research has covered various domains, including its role in biochemical processes, environmental impact assessments, and its potential in medical and therapeutic contexts. This exploration is driven by the compound's unique chemical properties, which make it a subject of interest across different scientific investigations.
Role in Biochemical Research
Research on similar compounds, such as those involved in lignin acidolysis and the understanding of biochemical degradation pathways, provides insights into the applications of this compound. For example, the study of β-O-4 bond cleavage in lignin model compounds highlights the importance of understanding chemical reactions that can be influenced by compounds with structures akin to this compound (T. Yokoyama, 2015).
Environmental and Toxicological Studies
The environmental fate and toxicology of similar chemicals, like 2,4-D herbicide, have been extensively studied to understand their impact on ecosystems and human health. These studies offer a framework for assessing the environmental behavior and potential toxicological effects of this compound (Natana Raquel Zuanazzi et al., 2020).
Pharmacological Insights
In the pharmaceutical domain, investigations into compounds with similar structural characteristics have shed light on their pharmacokinetic and pharmacodynamic properties. This includes the analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential therapeutic applications and mechanisms of action. For instance, the study of propoxyphene, a compound with pharmacological relevance, provides a basis for understanding how structurally related compounds like this compound could be utilized in medical research (G. F. Kiplinger & R. Nickander, 1971).
Innovative Therapeutic Applications
The exploration of novel psychoactive substances and their biochemical, pharmacological, and toxicological profiles offers a parallel to understanding the potential applications of this compound in developing new therapeutic agents. The investigation into the effects of these substances on the central nervous system and their therapeutic potentials emphasizes the importance of comprehensive research on compounds with unique biochemical properties (Daniela Rouxinol et al., 2019).
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-4-5-11(6-9(8)2)13-10(3)7-12;/h4-6,10H,7,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISKNLLZJKSWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



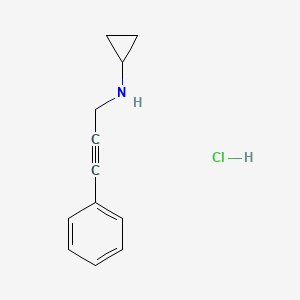


![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride](/img/structure/B3078272.png)
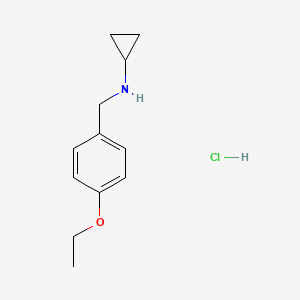

![Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078317.png)
![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B3078318.png)
![2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078321.png)
![[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078325.png)
![[3-(Allyloxy)benzyl]methylamine hydrochloride](/img/structure/B3078326.png)
![N-[3-(Allyloxy)benzyl]ethanamine hydrochloride](/img/structure/B3078329.png)
